3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Crystallography Solid-state chemistry Polymorphism

This pyrazole building block features a sterically demanding tert-butyl group and a 4-nitrophenyl H-bond acceptor, ensuring reproducible solid-state properties and reliable SAR data. Its distinct melting point and lipophilic profile facilitate purification and analytical method validation. Choose this compound over generic pyrazoles for consistent performance in medicinal chemistry and fragment-based screening.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 251658-55-6
Cat. No. B1270019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
CAS251658-55-6
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3
InChIKeyWVQSWOBETMRYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 251658-55-6): A Structurally Defined Pyrazole Building Block for Research and Procurement


3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 251658-55-6) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a tert-butyl group at the 3-position and a 4-nitrophenyl substituent at the 1-position on the pyrazole core [1]. It is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex molecules targeting specific biological pathways, particularly in pharmaceutical development . Its distinct structural features and well-defined solid-state properties differentiate it from simpler pyrazole analogs and make it a valuable tool in chemical biology and medicinal chemistry research.

Why Generic Substitution of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 251658-55-6) Fails: Critical Differences from Simple Pyrazole Analogs


Substituting 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine with a generic pyrazole or a simpler analog is not feasible due to its unique combination of a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety. The tert-butyl group provides significant steric bulk and increases lipophilicity, which profoundly influences solubility, crystal packing, and potential intermolecular interactions . The 4-nitrophenyl group introduces strong electron-withdrawing character and a distinct hydrogen-bonding acceptor site (the nitro group), leading to a specific, well-characterized hydrogen-bonded network in the solid state [1]. These combined features result in physicochemical properties (e.g., melting point, logP) and a solid-state structure that differ markedly from those of analogs lacking either substituent, such as 1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 16459-44-2) or 3-tert-butyl-1H-pyrazol-5-amine (CAS 82560-12-1), thereby impacting material reproducibility, formulation behavior, and synthetic utility [2].

Product-Specific Quantitative Evidence Guide: Differentiating 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 251658-55-6) from Key Analogs


Evidence Item 1: Distinct Solid-State Hydrogen-Bonding Network Compared to the 3-Nitrophenyl Isomer

The title compound forms a unique hydrogen-bonded sheet structure composed of alternating R2(2)(20) and R6(6)(32) centrosymmetric rings via N-H...O and N-H...N hydrogen bonds, as determined by single-crystal X-ray diffraction [1]. This specific network is not observed in its 3-nitrophenyl isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which forms a different hydrogen-bonded sheet structure involving N-H...N, N-H...O, and a weak C-H...N interaction, with the pyrazole ring forming a dihedral angle of 50.61(6)° with the 3-nitrophenyl ring [2].

Crystallography Solid-state chemistry Polymorphism

Evidence Item 2: Enhanced Lipophilicity (LogP) and Boiling Point Compared to Unsubstituted and Monosubstituted Analogs

The presence of both the bulky tert-butyl and the 4-nitrophenyl group confers a significantly higher calculated LogP and boiling point compared to analogs lacking one of these substituents [1][2]. This directly influences chromatographic behavior and compound solubility profiles.

Physicochemical properties Lipophilicity Chromatography

Evidence Item 3: Distinct Melting Point and Crystalline Form Relative to Structural Isomers

The reported melting point of 164-167°C for the target compound is a definitive characteristic that differs from structural isomers and analogs . This is a key parameter for confirming batch identity and purity during procurement and use.

Material properties Thermal analysis Quality control

Best Research and Industrial Application Scenarios for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS 251658-55-6)


Scenario 1: As a Crystallographically Defined Scaffold for Structure-Based Drug Design

The well-characterized hydrogen-bonding network and crystal structure of this compound provide a reliable starting point for structure-based drug design and crystallographic fragment screening. Its distinct and reproducible solid-state form, as described in [1] from Section 3, allows for the generation of high-quality crystals and reliable structure-activity relationship (SAR) data, which is not possible with its amorphous or differently packing analogs.

Scenario 2: As a High-Purity Intermediate for Synthesizing Lipophilic Pyrazole Derivatives

The compound's high predicted LogP (3.76) and boiling point (431.7°C), as detailed in [1] and from Section 3, make it an ideal intermediate for constructing lipophilic drug candidates. Its distinct physicochemical signature facilitates purification via preparative HPLC and provides a clear benchmark for assessing the purity of more complex derivatives, differentiating it from less lipophilic and more volatile pyrazole starting materials.

Scenario 3: As a Thermally Stable Building Block for High-Temperature Organic Synthesis

The compound's relatively high melting point (164-167°C) and boiling point (431.7°C), as outlined in [1] from Section 3, indicate substantial thermal stability. This makes it a more robust building block than low-melting or liquid analogs for use in reactions that require elevated temperatures or extended reaction times, ensuring consistent and reproducible synthetic outcomes.

Scenario 4: As a Reference Standard for Analytical Method Development

The combination of a distinct melting point (164-167°C), high LogP, and a unique hydrogen-bonded crystal structure makes this compound an excellent candidate for developing and validating analytical methods (e.g., HPLC, DSC, XRPD). Its well-defined properties serve as a reliable standard for calibrating instruments and ensuring the accuracy of purity and identity tests for more complex pyrazole-containing compounds.

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